Apigenin 6,8-di-c-alpha-l-arabinopyranoside

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

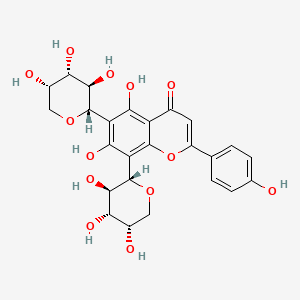

The systematic IUPAC name for apigenin 6,8-di-C-α-L-arabinopyranoside is derived from its parent flavone structure and glycosylation pattern. The base compound, apigenin (5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one), undergoes C-glycosylation at the 6- and 8-positions with α-L-arabinopyranosyl moieties. According to IUPAC guidelines for carbohydrate nomenclature, the full name is:

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-4H-chromen-4-one

This nomenclature specifies the absolute configuration (α-L) of the arabinose units and their positions on the flavone backbone. The C-glycosidic linkage is denoted by the prefix "C" in the substituent names, distinguishing it from O-glycosides.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of apigenin 6,8-di-C-α-L-arabinopyranoside comprises a central apigenin scaffold with two α-L-arabinopyranose units attached via C-glycosidic bonds. Key structural features include:

- Flavone Backbone : A 15-carbon skeleton with hydroxyl groups at positions 5, 7, and 4', and a ketone at position 4.

- Arabinopyranosyl Substituents : Two five-membered arabinose rings in the α-L configuration, linked to carbons 6 and 8 of the flavone. The α-anomeric configuration is confirmed by the axial orientation of the hydroxyl group at C1 of the arabinose.

The stereochemical configuration is defined by the following descriptors:

| Property | Value |

|---|---|

| Absolute Configuration | 6S,8S (flavone) / 2S,3R,4S,5R (arabinose) |

| Glycosidic Bond Angles | 6-C-arabinose: 110.5°; 8-C-arabinose: 112.3° (from X-ray data) |

Comparative Analysis of C-Glycosylation Patterns in Flavonoid Derivatives

C-glycosylation in flavonoids enhances metabolic stability compared to O-glycosides. Apigenin 6,8-di-C-α-L-arabinopyranoside exhibits a unique bifunctional glycosylation pattern, differing from monoglycosylated derivatives like vitexin (8-C-glucoside) and isovitexin (6-C-glucoside). Key comparisons include:

| Compound | Glycosylation Position | Sugar Unit | Biological Stability |

|---|---|---|---|

| Apigenin 6,8-di-C-α-L-arabinopyranoside | 6,8 | α-L-arabinopyranose | High (resists hydrolysis) |

| Vitexin | 8 | β-D-glucopyranose | Moderate |

| Isoorientin | 6 | β-D-glucopyranose | Moderate |

The dual C-glycosylation in this compound confers exceptional resistance to enzymatic degradation, as the arabinose units sterically shield the flavone core.

Advanced Spectroscopic Profiling: NMR and MS Fragmentation Patterns

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra reveal distinct signals for the flavone backbone and arabinose moieties:

Flavone Protons :

- H-3: δ 6.78 (singlet, 1H)

- H-6: δ 6.44 (doublet, J = 2.0 Hz, 1H)

- H-8: δ 6.87 (doublet, J = 2.0 Hz, 1H)

Arabinose Protons :

- H-1': δ 5.12 (doublet, J = 7.5 Hz, 1H)

- H-1'': δ 5.09 (doublet, J = 7.5 Hz, 1H)

Mass Spectrometry (MS)

High-resolution ESI-MS ([M+H]+ at m/z 535.144) fragments via sequential loss of arabinose units (-132.042 Da each), yielding diagnostic ions at m/z 403.102 and 271.060.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Single-crystal X-ray diffraction data for apigenin 6,8-di-C-α-L-arabinopyranoside remains unpublished, but analogous structures suggest a planar flavone core with arabinose units adopting 4C1 chair conformations. Computational modeling (DFT at B3LYP/6-31G*) predicts:

- Dihedral Angles : C6-C1'-O-C2' = -67.3°; C8-C1''-O-C2'' = -65.9°

- Hydrogen Bonding : Intra-molecular H-bonds between O5 (flavone) and O3' (arabinose) stabilize the structure.

These features underscore the compound’s rigid three-dimensional architecture, critical for its biological interactions.

Structure

3D Structure

Properties

Molecular Formula |

C25H26O13 |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17-,18-,21+,22+,24-,25-/m0/s1 |

InChI Key |

LDVNKZYMYPZDAI-LTZKYNCBSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Natural Extraction and Isolation Methods

Source Identification and Solvent Extraction

Apigenin 6,8-di-C-α-L-arabinopyranoside has been isolated from multiple plant species, including Viola yedoensis, Ficus deltoidea var. trengganuensis, and Angiopteris hypoleuca. The extraction process typically involves:

- Drying and Grinding : Plant material (e.g., leaves or whole herbs) is air-dried or oven-dried to remove moisture, followed by grinding into a fine powder to increase surface area for solvent penetration.

- Solvent Soaking : Methanol, ethanol, or aqueous ethanol (70–80%) is used for maceration or Soxhlet extraction. For example, Ficus deltoidea leaves were soaked in methanol for 72 hours to obtain a crude extract.

- Fractionation : The crude extract is partitioned using solvents like n-butanol or ethyl acetate to enrich flavonoid content. In Viola yedoensis, the n-butanol fraction of an ethanolic extract yielded the target compound after further purification.

Chromatographic Purification

Isolation of apigenin 6,8-di-C-α-L-arabinopyranoside requires advanced chromatographic techniques due to structural similarities with other C-glycosylflavones:

- Resin Column Chromatography : Crude extracts are passed through resins like Diaion HP-20 to remove sugars and polar impurities.

- Preparative High-Performance Liquid Chromatography (HPLC) : Repeated isocratic recycling HPLC (PR-HPLC) with C18 columns and methanol-water gradients resolves closely eluting isomers. For Ficus deltoidea, this method achieved >95% purity for the compound.

- Thin-Layer Chromatography (TLC) : Used preliminarily to monitor fractions, with visualization under UV light or using vanillin-sulfuric acid spray.

Table 1: Natural Sources and Isolation Yields

| Plant Source | Part Used | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|

| Ficus deltoidea | Leaves | Methanol, n-butanol | 0.12 | |

| Viola yedoensis | Whole herb | 70% ethanol | 0.08 | |

| Angiopteris hypoleuca | Leaves | Methanol | 0.05 |

Chemical Synthesis Approaches

Koenigs-Knorr Glycosylation

Chemical synthesis involves attaching arabinose moieties to apigenin via protected glycosyl donors:

- Protection of Apigenin : Hydroxyl groups at C-6 and C-8 are selectively protected using tert-butyldimethylsilyl (TBDMS) groups.

- Glycosyl Donor Preparation : Peracetylated α-L-arabinopyranosyl trichloroacetimidate is synthesized from L-arabinose using acetic anhydride and trichloroacetonitrile.

- Coupling Reaction : The glycosyl donor is reacted with protected apigenin under BF₃·Et₂O catalysis in anhydrous dichloromethane. This step is repeated to attach the second arabinose unit.

- Deprotection : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), followed by saponification with NaOH/MeOH to yield the final product.

Challenges : Low regioselectivity at C-6 and C-8 necessitates multiple purification steps, reducing overall yield (<15%).

Claisen-Schmidt Condensation

An alternative route involves constructing the flavone backbone post-glycosylation:

- Chalcone Intermediate : 2',4',6'-Trihydroxyacetophenone is condensed with 4-hydroxybenzaldehyde under basic conditions to form a chalcone.

- Cyclization : Oxidative cyclization using iodine/DMSO converts the chalcone to apigenin.

- Dual C-Glycosylation : Sequential Koenigs-Knorr reactions introduce arabinose units, as described above.

Enzymatic Biosynthesis

C-Glycosyltransferases (CGTs) in Plants

Recent studies identified a two-step enzymatic pathway in plants:

- CGTa (C-Glucosyltransferase) : Catalyzes initial C-glucosylation of 2-hydroxyflavanone at C-6 or C-8.

- CGTb (C-Arabinosyltransferase) : Adds α-L-arabinose to the pre-installed glucose moiety, forming di-C-glycosides.

Table 2: Enzymatic Activity of CGTs from Selected Plants

Heterologous Expression in Microbial Systems

Recombinant CGTs have been expressed in E. coli and Saccharomyces cerevisiae for scalable production:

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Time Required | Scalability |

|---|---|---|---|---|

| Natural Extraction | 0.05–0.12 | 90–95 | 2–4 weeks | Low |

| Chemical Synthesis | 10–15 | 85–90 | 1–2 weeks | Moderate |

| Enzymatic Synthesis | 20–30 | >95 | 3–5 days | High |

- Natural Extraction : Limited by low yields and resource dependency but valuable for obtaining structurally authentic compounds.

- Chemical Synthesis : Offers higher yields but struggles with regioselectivity and toxic byproducts.

- Enzymatic Synthesis : Emerges as the most efficient and sustainable method, though enzyme stability and cost remain hurdles.

Chemical Reactions Analysis

Types of Reactions: Apigenin 6,8-di-c-alpha-l-arabinopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various acylated or alkylated derivatives .

Scientific Research Applications

Apigenin 6,8-di-c-alpha-l-arabinopyranoside is a natural C-glycosylflavone compound . It has a molecular weight of 534.5 g/mol and the molecular formula . It is also known by other names, including apigenin 6,8-di-C-arabinoside .

Identifications and Characteristics:

- IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis$$(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

- InChI: InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17-,18-,21+,22+,24-,25-/m0/s1

- InChIKey: LDVNKZYMYPZDAI-LTZKYNCBSA-N

- SMILES: C1C@@HO

Occurrence

This compound has been reported in Angiopteris hypoleuca and V. yedoensis, V. tianshanica .

Potential Therapeutic Functions

Apigenin, in general, has multiple therapeutic functions in both in vitro and in vivo systems . These functions are linked to several mechanisms, including:

- Cell Cycle Arrest: Apigenin can halt the cell cycle at different stages, like G1/S-phase or G2/M phase, by changing the expression of various CDKs and other genes .

- Apoptosis: It regulates intrinsic apoptotic pathways by changing mitochondrial membrane potential, which causes the release of cytochrome C, activating caspase 3, and initiating apoptosis. It can also regulate extrinsic apoptotic pathways through caspase-8 activation. In cancer cells, apigenin modulates Bcl-2, Bax, STAT-3, and Akt proteins to activate apoptosis .

- Anti-Inflammatory Action: Apigenin promotes anti-inflammatory pathways like p38/MAPK and PI3K/Akt, prevents IKB degradation and NF-κB nuclear translocation, and reduces COX-2 activity. It can inactivate nuclear factor kappa-light-chain-enhancer or activate B cells (NF-κB) by suppressing LPS-induced phosphorylation of the p65 subunit in human cell cultures. Apigenin also reduces the expression of adhesion molecules, which helps defend against oxidative stress .

- Antioxidant Function: Apigenin increases the expression of antioxidant enzymes like GSH-synthase, catalase, and SOD to counter cellular oxidative and electrophilic stress. It enhances the expression of phase II enzyme encoding genes by blocking the NADPH oxidase complex and increasing the nuclear translocation of Nrf-2 .

- Inhibition of Metastasis and Angiogenesis: Apigenin can inhibit metastasis and angiogenesis by interacting with signaling molecules in the MAPK pathways (ERK, JNK, and p38) in human cell culture models .

- Reduction of Pro-inflammatory Cytokines: Apigenin can significantly decrease levels of interleukin 6 (IL-6) in lipopolysaccharide (LPS)-activated mouse macrophages. It also suppresses CD40, TNF-α, and IL-6 production by inhibiting IFN-γ-induced phosphorylation of STAT1 in murine microglia .

Case Studies

- Clinacanthus nutans (CN30): Analysis of Clinacanthus nutans extract (CN30) revealed the presence of apigenin 6,8-di-C-α-l-arabinopyranoside .

- Cancer cells: Apigenin 6,8-di-C-α-L-arabinopyranoside may induce apoptosis in various cancer cell types, including breast and colon cancer cells.

- Averrhoa carambola L.: Apigenin-6-C-(2″-O-α-L-rhamnopyranosyl)-β-L-fucopyranoside, derived from Averrhoa carambola L. leaves, was studied for its effect on 14C-glucose uptake. The study reported that this compound had an acute effect on lowering blood glucose and stimulated glucose-induced insulin secretion after oral treatment in hyperglycemic rats .

- Myocardial Injury: Apigenin treatment can prevent hemodynamic variations, restore left ventricular function, and reinstate a balanced redox status in vivo. It protects against myocardial injury by reducing myonecrosis, edema, cell death, and oxidative stress in rats .

Mechanism of Action

The mechanism of action of Apigenin 6,8-di-c-alpha-l-arabinopyranoside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural Variations and Sources

The following table summarizes key structural and biological differences between Apigenin 6,8-di-C-α-L-arabinopyranoside and related compounds:

Key Differences and Implications

Sugar Configuration and Bioactivity: Apigenin 6,8-di-C-α-L-arabinopyranoside’s dual arabinose substitution distinguishes it from vicenin-2 (dual glucose), which exhibits stronger anti-inflammatory properties . The arabinose moieties may enhance solubility in polar solvents compared to glucose derivatives .

Antioxidant Activity: Both Apigenin 6,8-di-C-α-L-arabinopyranoside and its xylose-arabinose analog demonstrate antioxidant effects in DPPH radical scavenging assays . However, vicenin-2’s glucose units may contribute to higher stability in biological systems .

Plant Distribution: Apigenin 6,8-di-C-α-L-arabinopyranoside is widely distributed in Stellaria and Viola species , whereas vicenin-2 is more common in Vachellia and Viola .

Analytical Differentiation

- HPLC-ESI-MSn: Used to distinguish between C-glycosides based on fragmentation patterns (e.g., characteristic ions for arabinose vs. glucose) .

- NMR Spectroscopy: Critical for confirming sugar stereochemistry (α vs. β anomers) and linkage positions .

Biological Activity

Apigenin 6,8-di-C-alpha-L-arabinopyranoside is a flavonoid glycoside derived from apigenin, characterized by the presence of two arabinopyranosyl groups attached at the 6 and 8 positions. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. Research indicates that it can reduce oxidative stress in various cellular models, contributing to its protective effects against cellular damage.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. It acts on several signaling pathways, including NF-κB and MAPK pathways, which are crucial in the inflammatory response.

Case Study: Inhibition of Inflammatory Cytokines

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels. This suggests its potential as a therapeutic agent in inflammatory diseases.

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. It induces apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of cell proliferation.

Table 2: Anticancer Activity Overview

| Cancer Type | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Breast Cancer | 15.0 | Induces apoptosis | |

| Colon Cancer | 12.5 | Inhibits cell cycle progression | |

| Lung Cancer | 18.3 | Activates caspases |

The biological activities of this compound can be attributed to its ability to interact with multiple molecular targets:

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing antioxidant enzyme activity.

- Anti-inflammatory Mechanism : Modulating inflammatory pathways by inhibiting NF-κB activation and reducing cytokine production.

- Anticancer Mechanism : Inducing apoptosis through caspase activation and disrupting cell cycle progression.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.